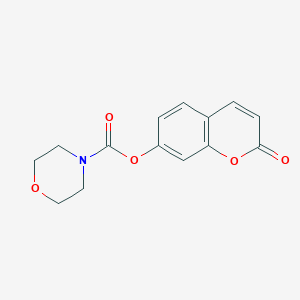
2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as Coumarin-4-morpholinecarboxylate and is synthesized using specific methods that ensure its purity and stability.
Wirkmechanismus
The mechanism of action of 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate involves its interaction with specific proteins and enzymes in the body. This interaction leads to the modulation of various signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate include the inhibition of inflammation, scavenging of free radicals, and induction of apoptosis in cancer cells. It has also been shown to possess anticoagulant properties and to improve cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate in lab experiments is its stability and purity, which ensures consistent and reproducible results. However, the limitations of this compound include its potential toxicity and the need for specific storage and handling conditions.
Zukünftige Richtungen
There are several future directions for the research on 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate. These include the development of new synthesis methods to improve yield and purity, the exploration of its potential applications in agriculture and material science, and the investigation of its interactions with specific proteins and enzymes in the body. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential use in medicine.
In conclusion, 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate is a compound that has shown great promise for its potential applications in various scientific fields. Its stability, purity, and potential therapeutic properties make it an attractive subject for further research. However, more studies are needed to fully understand its mechanism of action and to determine its optimal use in medicine and other fields.
Synthesemethoden
The synthesis of 2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate involves the reaction between coumarin and morpholinecarboxylic acid, followed by the addition of a suitable catalyst and solvent. The reaction is carried out under specific conditions to obtain a pure and stable product. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
2-oxo-2H-chromen-7-yl 4-morpholinecarboxylate has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as an anticoagulant and for the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
(2-oxochromen-7-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-13-4-2-10-1-3-11(9-12(10)20-13)19-14(17)15-5-7-18-8-6-15/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTNPEHZVAYPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxochromen-7-yl) morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)
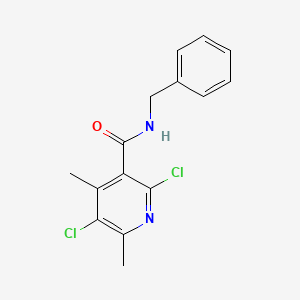

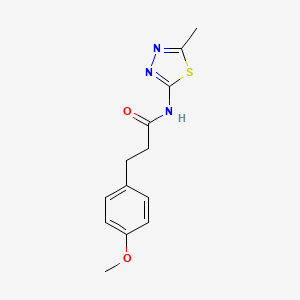
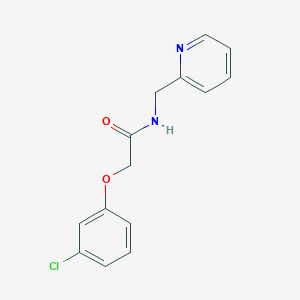
![{2-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5881160.png)
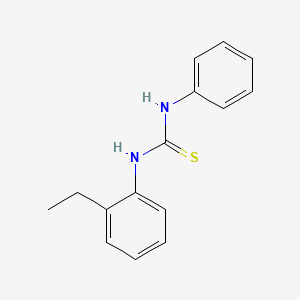

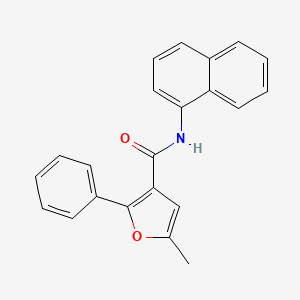




![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)